(R)-1,4-oxazepan-6-ol

Catalog No.
S869962
CAS No.
1022915-33-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-oxazepan-6-ol

CAS Number

1022915-33-8

Product Name

(R)-1,4-oxazepan-6-ol

IUPAC Name

(6R)-1,4-oxazepan-6-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1

InChI Key

AJQUDIYIICBQDR-RXMQYKEDSA-N

SMILES

C1COCC(CN1)O

Canonical SMILES

C1COCC(CN1)O

Isomeric SMILES

C1COC[C@@H](CN1)O

(R)-1,4-oxazepan-6-ol is a chiral, seven-membered heterocyclic building block featuring both oxygen and nitrogen heteroatoms alongside a stereospecific hydroxyl group at the 6-position. In modern medicinal chemistry and industrial procurement, it is primarily sourced as a conformationally distinct precursor for complex active pharmaceutical ingredients (APIs), including pan-KRAS inhibitors, HPK1 inhibitors, and monoamine reuptake inhibitors. Its unique geometry provides an optimal balance of reduced lipophilicity and controlled basicity (pKa) compared to traditional six-membered rings like morpholine or piperidine, making it a highly sought-after intermediate for optimizing pharmacokinetic profiles and target-binding affinity in advanced drug discovery pipelines[1].

Research Fit

Chiral Identity Single (R)-enantiomer for stereochemical control
Fragment Space MW <120, 0 rotatable bonds, rule-of-three compliant
Structural Validation Co-crystal structures with kinase and protease targets

Substituting (R)-1,4-oxazepan-6-ol with its (S)-enantiomer, racemic mixtures, or simpler analogs like morpholine or 4-hydroxypiperidine fundamentally compromises downstream API efficacy and manufacturability. In target-directed synthesis, such as for KRAS inhibitors, the (R)-configured hydroxyl group is strictly required to act as a precise hydrogen bond donor to specific protein residues like Asp12. Using a racemic mixture necessitates expensive, low-yield chiral chromatography steps downstream, severely impacting process economics. Furthermore, substituting with non-hydroxylated rings or methoxy-capped analogs eliminates critical hydrogen-bonding capabilities, which has been shown to reduce cellular potency by over 10-fold and negatively alter the target's lipophilicity and clearance rates [1]. Procurement must prioritize the enantiomerically pure (R)-form to ensure reproducible coupling efficiency and final product viability.

Substitution Risk

(R)-Enantiomer Deposited co-crystal complexes with PKA and endothiapepsin; 6R configuration orients hydroxyl for key hydrogen bonds
(S)-Enantiomer / Racemate No PDB co-crystal entries for either target; opposite stereochemistry may disrupt binding interactions

Superior Target Binding via Stereospecific Hydrogen Bonding

When incorporated into pan-KRAS inhibitor scaffolds, the free hydroxyl group of the 1,4-oxazepane ring acts as a critical hydrogen bond donor to the Asp12 residue. Quantitative structural-activity relationship (SAR) studies demonstrate that capping this hydroxyl group (e.g., as a methoxy analog) drastically reduces efficacy. While the free hydroxyl compound achieves a cellular p-ERK IC50 of ~64 nM, the methoxy-capped comparator shows a severely compromised cellular p-ERK IC50 of 1149 nM [1].

Evidence DimensionCellular Potency (p-ERK IC50)
Target Compound Data~64 nM (utilizing the free hydroxyl oxazepane core)
Comparator Or Baseline1149 nM (Methoxy-capped analog)
Quantified Difference>17-fold loss in cellular potency when the hydroxyl group is substituted
ConditionsCell-based phospho-ERK1/2 assay in AsPC-1 pancreatic cancer cell lines

Procurement of the free hydroxyl (R)-1,4-oxazepan-6-ol is essential for maintaining nanomolar cellular potency in kinase inhibitor development, as protected or substituted analogs fail to engage the target.

Exclusive PKA Binding
Head-to-head
Presence vs. absence of crystallographic complex; (R) at 1.16 Å, (S) not deposited
Enables stereochemical attribution in kinase fragment screening
No quantitative affinity data reported

Improved Pharmacokinetic Profile vs. Traditional Basic Amines

The incorporation of the 1,4-oxazepane-6-ol ring provides a strategic advantage in modulating the physicochemical properties of drug candidates compared to highly basic aza-tropane or piperazine building blocks. The presence of the oxygen heteroatom and the hydroxyl group lowers the overall basicity (pKa) and reduces lipophilicity. This structural modification minimizes non-specific ionic interactions and improves aqueous solubility, which directly translates to enhanced oral bioavailability and more favorable clearance rates in pharmacokinetic models compared to more lipophilic, highly basic nitrogenous rings [1].

Evidence DimensionPhysicochemical optimization (pKa and lipophilicity)
Target Compound DataLowered pKa and reduced lipophilicity profile
Comparator Or BaselineTraditional highly basic diamines/piperazines (higher pKa, higher lipophilicity)
Quantified DifferenceMeasurable reduction in basicity leading to improved target specificity and solubility
ConditionsIn vitro physicochemical profiling and in vivo pharmacokinetic studies

Selecting this specific building block allows formulators to overcome the poor solubility and high clearance rates typically associated with rigid, highly basic heterocyclic intermediates.

Multi-Target Chiral Discrimination
Head-to-head
2 co-crystal structures (PKA, endothiapepsin) vs. 0 for (S)-enantiomer
Supports enantiomer-attribution across unrelated protein folds
No quantitative comparison; structural evidence only

Enantiomeric Purity for Process Yield and Cost Efficiency

Utilizing enantiomerically pure (R)-1,4-oxazepan-6-ol as a starting material eliminates the need for downstream chiral resolution of complex API intermediates. Synthesizing advanced kinase inhibitors using a racemic 1,4-oxazepan-6-ol mixture requires subsequent separation via preparative chiral HPLC, which typically results in a >50% loss of the advanced, high-value intermediate and significantly increases solvent and time costs[1]. Procuring the (R)-enantiomer upfront ensures maximum atom economy and streamlines the scale-up manufacturing route.

Evidence DimensionDownstream API Yield
Target Compound DataHigh theoretical yield with direct coupling of the (R)-enantiomer
Comparator Or Baseline<50% yield of the desired active isomer when using racemic starting material
Quantified Difference>50% improvement in advanced intermediate yield and elimination of chiral chromatography steps
ConditionsIndustrial scale-up synthesis of chiral pharmaceutical intermediates

Purchasing high-ee (R)-1,4-oxazepan-6-ol directly reduces the cost of goods sold (COGS) by preventing massive yield losses during late-stage chiral separation.

Fragment Profile vs. 1,4-Oxazepane
Class-level
ΔMW +16 Da · ΔHBD +2 · ΔHBA +2 · Δrot. bonds 0
May expand hydrogen-bond capacity without added flexibility
Predicted properties from PDB component dictionary
Synthetic Versatility
Class-level
6-OH handle enables acylation, alkylation, oxidation
Provides derivatization pathway not accessible from parent oxazepane
Derivative availability inferred from commercial catalogs
Batch Purity Specifications
Reported
96–98% (HPLC, NMR, GC) across multiple vendors
Reduces procurement validation burden for (R)-enantiomer
(S)-enantiomer comparable purity, fewer supplier options

Synthesis of Next-Generation Pan-KRAS Inhibitors

(R)-1,4-oxazepan-6-ol is a critical precursor for developing inhibitors targeting KRAS G12D, G12V, and other mutant variants. Its specific stereochemistry allows the hydroxyl group to optimally interact with the Asp12 residue in the binding pocket, making it the building block of choice for achieving sub-nanomolar biochemical potency and high cellular efficacy in oncology drug discovery [1].

Development of Monoamine Reuptake Inhibitors

The compound serves as a valuable chiral core for synthesizing central nervous system (CNS) therapeutics, particularly triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine. The 1,4-oxazepane ring provides the necessary conformational flexibility and hydrogen-bonding profile to ensure high target affinity and favorable blood-brain barrier penetration [2].

Physicochemical Optimization of Lipophilic Drug Candidates

In medicinal chemistry programs struggling with high lipophilicity or poor aqueous solubility of lead compounds, incorporating (R)-1,4-oxazepan-6-ol in place of traditional piperidines or morpholines effectively lowers the pKa and enhances solubility. This makes it an ideal intermediate for rescuing late-stage candidates with suboptimal pharmacokinetic profiles[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase fragment-based design
Stereochemically defined starting point from PKA co-crystal structure
Binding-mode conservation during fragment elaboration
Protease-targeted fragment screening
Confirmed engagement of endothiapepsin active site
Fragment-growing compatibility across protease families
Scaffold diversification via O-functionalization
Secondary hydroxyl derivatization handle
Synthetic accessibility and library generation
CNS-penetrant lead design
Conformationally constrained 7-membered ring
Permeability and target engagement assessment

XLogP3

-1.2

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